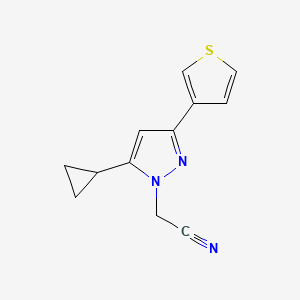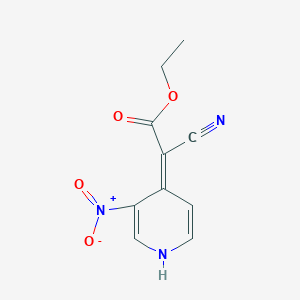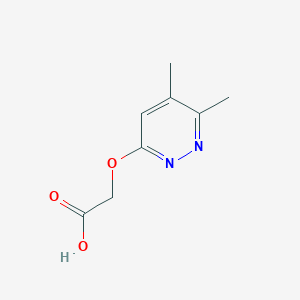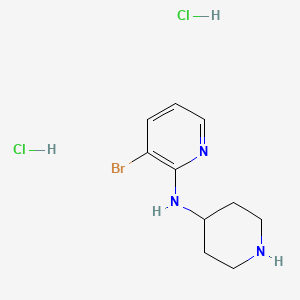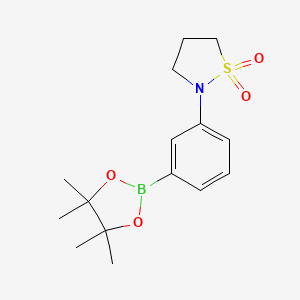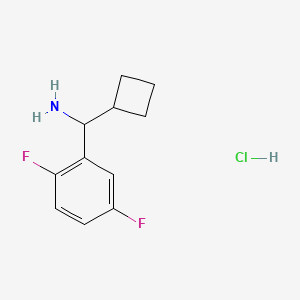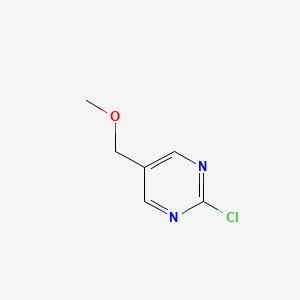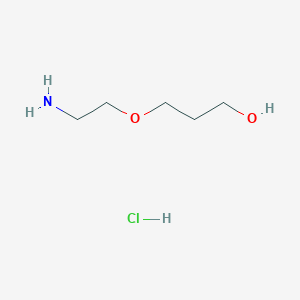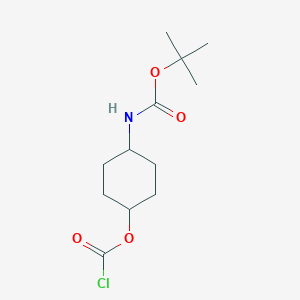
4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate
Overview
Description
4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate is a chemical compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a carbonochloridate functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide under aqueous conditions.
Formation of Carbonochloridate: The carbonochloridate group can be introduced through chlorination reactions involving suitable precursors and chlorinating agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carbonochloridate group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonochloridate site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a protecting group in peptide synthesis, aiding in the selective modification of amino acids. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate exerts its effects involves its reactivity with nucleophiles and electrophiles. The Boc group protects the amine, allowing selective reactions at other sites. The carbonochloridate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways:
Nucleophilic Sites: The compound reacts with nucleophiles such as alcohols, amines, and thiols.
Electrophilic Sites: It can undergo electrophilic substitution reactions with various electrophiles.
Comparison with Similar Compounds
4-(Boc-amino)cyclohexyl carbonochloridate: Similar structure but without the chloridate group.
4-(Boc-amino)cyclohexyl chloroformate: Contains a chloroformate group instead of carbonochloridate.
Uniqueness: 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate is unique due to its combination of the Boc protecting group and the carbonochloridate functional group, which provides versatility in synthetic applications and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-8-4-6-9(7-5-8)17-10(13)15/h8-9H,4-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJNNKHEXYZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)
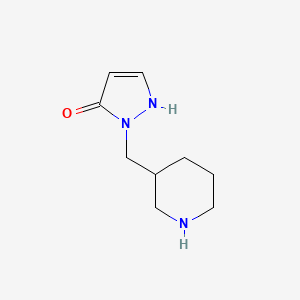


![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)
